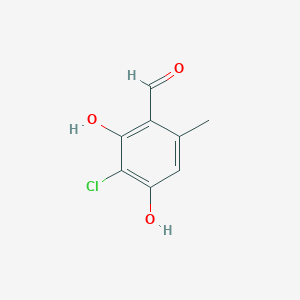

3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde

Description

3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by a chlorine atom at position 3, hydroxyl groups at positions 2 and 4, and a methyl group at position 4. This compound is synthesized via Mannich reactions using indium chloride as a catalyst in ethanol under reflux, as demonstrated in studies on analogous chlorinated dihydroxybenzaldehydes . The structural confirmation relies on spectral data, including <sup>1</sup>H-NMR, which distinguishes vicinal aromatic hydrogens from isolated ones, ensuring precise substitution patterns .

The compound is part of a broader class of fungal secondary metabolites, such as collectorin/colletochlorin derivatives, which exhibit bioactivity in hypouricemic and antimicrobial assays . Its structural complexity and substituent arrangement make it a candidate for pharmacological research, particularly in enzyme inhibition or metabolic pathway modulation.

Properties

CAS No. |

106325-72-8 |

|---|---|

Molecular Formula |

C8H7ClO3 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

3-chloro-2,4-dihydroxy-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-6(11)7(9)8(12)5(4)3-10/h2-3,11-12H,1H3 |

InChI Key |

VDRNJNUDQVCPLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Reported Synthetic Routes

One documented synthetic route involves a three-step sequence starting from 3,5-dimethoxytoluene, as follows:

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | tert-Butyllithium (t-BuLi) at low temperature | Lithiation of aromatic ring to activate for electrophilic substitution |

| 2 | Sulfuryl dichloride (SO2Cl2) in dichloromethane, 0–20 °C | Introduction of chlorine substituent at the 3-position |

| 3 | Boron tribromide (BBr3) in dichloromethane, -70 to 20 °C | Demethylation of methoxy groups to yield hydroxyl groups |

This method yields 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, a positional isomer closely related to the target compound, indicating that positional isomerism can be controlled by choice of starting materials and reaction conditions.

Another approach involves the formylation of orcinol derivatives (2,4-dihydroxy-6-methylbenzene) using zinc cyanide and hydrogen chloride in diethyl ether, followed by hydrolysis and crystallization to obtain the aldehyde functionality. This method is adaptable for introducing hydroxyl and methyl groups prior to chlorination.

Chlorination Techniques

Selective chlorination is critical and can be achieved by:

Hydroxylation and Demethylation

Hydroxyl groups are often introduced by demethylation of methoxy precursors using boron tribromide (BBr3) or aluminum chloride (AlCl3) under low temperature to prevent decomposition. Alternatively, direct hydroxylation can be performed using hydroxylating agents, but demethylation is preferred for better control.

Formylation

Formylation to introduce the aldehyde group is commonly performed via:

- Reimer-Tiemann reaction on phenolic precursors

- Gattermann-Koch formylation using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst

- Use of zinc cyanide and hydrogen chloride as a safer alternative to toxic reagents.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0 to 20 °C for chlorination; -70 to 20 °C for demethylation | Low temperatures prevent side reactions and decomposition |

| Solvent | Dichloromethane (CH2Cl2), diethyl ether | Non-protic solvents preferred for lithiation and chlorination |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture interference |

| Reaction Time | 1–3 hours per step | Monitored by TLC or HPLC for completion |

Optimization focuses on balancing reaction time, temperature, and reagent stoichiometry to maximize yield and purity while minimizing by-products.

Analytical Characterization

To confirm the successful synthesis and purity of 3-chloro-2,4-dihydroxy-6-methylbenzaldehyde, the following techniques are employed:

| Technique | Purpose | Key Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Chemical shifts for aldehyde proton (~9.8 ppm), aromatic protons (6.5–7.5 ppm), methyl group (~2.3 ppm) |

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group identification | Aldehyde C=O stretch (~1700 cm⁻¹), hydroxyl O-H stretch (~3200 cm⁻¹), C-Cl stretch (~700 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 187 (M+1) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time matching standard |

| Melting Point Determination | Purity and identity | Consistent with literature values (approx. 46–50 °C for related compounds) |

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The choice of starting material significantly influences regioselectivity and overall yield. Methoxy-protected intermediates allow for selective demethylation to hydroxyl groups.

- Low-temperature lithiation followed by electrophilic chlorination is effective for introducing chlorine at the desired position without affecting other substituents.

- Boron tribromide is the reagent of choice for demethylation due to its efficiency and mild conditions, though it requires careful handling due to its corrosiveness.

- Formylation via zinc cyanide and hydrogen chloride offers a safer and relatively high-yielding alternative to classical methods involving toxic reagents like carbon monoxide.

- Purification typically involves acidification and recrystallization from methanol or water to obtain analytically pure product.

- Analytical techniques confirm the structural integrity and purity, essential for subsequent applications in synthesis or biological studies.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 3-Chloro-2,4-dihydroxy-6-methylbenzoic acid.

Reduction: 3-Chloro-2,4-dihydroxy-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde exhibit potent antibacterial properties. For instance, it has shown effectiveness against various strains of Legionella species with minimum inhibitory concentrations (MICs) ranging from 0.8 to 64.0 µg/mL .

- A specific study found that certain derivatives achieved MICs as low as 1.3–8.0 µg/mL against Legionella pneumophila, indicating their potential as antibacterial agents .

-

Antiparasitic Properties :

- Research indicates that this compound can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's derivatives have been shown to interfere with the parasite's respiratory processes at very low concentrations, highlighting their potential as therapeutic agents against parasitic infections .

-

Anticancer Potential :

- The compound has been investigated for its anticancer properties, particularly in the context of flavonoid extraction using microwave-assisted techniques. Extracts containing this compound demonstrated stronger anticancer activities against human lung and liver cancer cells compared to individual components .

Industrial Applications

- Food and Beverage Analysis :

- Pesticide Reference Material :

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound derivatives were tested against clinical isolates of Legionella. The results showed significant bactericidal activity at low concentrations, suggesting potential for development into a new class of disinfectants or antimicrobial agents.

Case Study 2: Antiparasitic Activity

A series of experiments were conducted to evaluate the inhibitory effects of this compound on Trypanosoma brucei. The findings indicated that specific derivatives could inhibit parasite respiration effectively at nanomolar concentrations, providing insights into their mechanism of action and potential therapeutic applications in treating trypanosomiasis.

Data Summary Table

| Application Area | Activity Type | MIC Range (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Against Legionella | 0.8 – 64.0 | Potent antibacterial activity |

| Antiparasitic | Against T.brucei | <50 (nM) | Effective inhibition of respiratory processes |

| Anticancer | Cell lines (A549, HepG2) | Varies | Stronger activity than individual extracts |

| Industrial Standards | Food/Beverage Analysis | N/A | Used as a reference standard |

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is not well-documented. its allergenic properties are attributed to its ability to bind to proteins in the skin, leading to an immune response. The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Chlorine Position : The placement of chlorine (position 3 vs. 5) significantly alters electronic properties and bioactivity. For instance, 5-chloro derivatives (e.g., ascochlorin) show stronger binding to fungal enzymes due to optimized hydrophobic interactions .

- Hydroxyl Groups : The 2,4-dihydroxy configuration is critical for hydrogen bonding in enzyme inhibition, as seen in A. aegerita docking studies .

- Methyl vs. Alkoxy Groups: A methyl group at position 6 (as in the target compound) provides moderate steric hindrance, whereas alkoxy chains (e.g., 3-methylbutoxy in ) enhance solubility in nonpolar environments.

Spectral and Physicochemical Comparisons

- IR Spectroscopy : The target compound shows peaks for OH (3395 cm<sup>−1</sup>), C=O (1630 cm<sup>−1</sup>), and Cl (halogen-specific vibrations), aligning with related benzodithiazine derivatives .

- <sup>1</sup>H-NMR: Vicinal hydrogens at positions 5 and 6 produce distinct doublets (δ 6.38–6.45 ppm), absent in non-chlorinated analogues like 2,4-dihydroxy-6-methylbenzaldehyde .

- Thermal Stability : Decomposition temperatures (e.g., 314–319°C for benzodithiazine derivatives ) suggest that chloro and methyl groups enhance thermal stability compared to nitro-substituted benzaldehydes .

Biological Activity

3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde, also known as a derivative of orcinol, has garnered attention in scientific research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 188.59 g/mol

- CAS Number : 106325-72-4

- Structural Characteristics :

- Contains a chloro group, two hydroxyl groups, and an aldehyde functional group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacterial strains. The presence of hydroxyl groups is often linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

Enzyme Inhibition

A notable area of interest is the compound's potential as an enzyme inhibitor. For example, in a study assessing the inhibition of Trypanosome alternative oxidase (TAO), this compound demonstrated promising results:

| Compound | TAO Inhibition (pIC₅₀) | Trypanosome Growth Inhibition (pIC₅₀) | HepG2 Cytotoxicity (pCC₅₀) |

|---|---|---|---|

| This compound | 8.4 ± 0.3 | 8.5 ± 0.1 | 5.1 ± 0.1 |

This data suggests that the compound could be effective against trypanosomiasis, a disease caused by parasitic protozoa.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The antioxidant activity of similar compounds has been measured using assays such as DPPH and ABTS.

Case Studies

-

Trypanosomiasis Treatment :

A study published in Nature highlighted the synthesis of compounds related to this compound for potential use in treating African trypanosomiasis. The compound was shown to inhibit the growth of Trypanosoma brucei, providing a basis for further drug development. -

Cytotoxicity Assessments :

In vitro studies on HepG2 liver cancer cells indicated that derivatives of this compound exhibited cytotoxic effects at varying concentrations, suggesting potential applications in cancer therapy. -

Antimicrobial Efficacy :

A comparative study on various phenolic compounds showed that those with similar structures to this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.